5-Chloro-2-ethoxy-3-methoxypyridine
Description
Overview of Pyridine (B92270) Derivatives as Versatile Building Blocks
Pyridine, a heterocyclic aromatic compound with the formula C₅H₅N, is structurally similar to benzene (B151609) but with one methine group replaced by a nitrogen atom. molbase.cn This substitution imparts unique properties, including basicity and polarity, making the pyridine ring a foundational scaffold in organic chemistry. molbase.cn Pyridine derivatives are not just laboratory curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, highlighting their immense practical importance. chemimpex.compipzine-chem.comcalpaclab.comchemimpex.com
The versatility of the pyridine scaffold stems from the ease with which its ring system can be chemically modified. molbase.cn Various synthetic strategies, from classical condensation reactions like the Hantzsch pyridine synthesis to modern transition metal-catalyzed cross-coupling reactions, allow for the precise installation of a wide array of functional groups onto the pyridine core. chemimpex.compipzine-chem.comcymitquimica.com These substituents can be used to modulate the molecule's physical, chemical, and biological properties, making pyridine derivatives highly sought-after building blocks for creating complex molecular architectures with tailored functions. molbase.cn
Contextualization of 5-Chloro-2-ethoxy-3-methoxypyridine within the Pyridine Scaffold Research
This compound is a polysubstituted pyridine derivative that, while not extensively documented in dedicated research publications, is recognized as a valuable building block in synthetic chemistry. cymitquimica.comcalpaclab.com Its commercial availability, sometimes categorized under "Protein Degrader Building Blocks," suggests its utility as an intermediate in the synthesis of complex molecules for pharmaceutical research, such as those used in targeted protein degradation. calpaclab.com
The significance of this particular compound lies in the specific arrangement of its functional groups—a chloro, an ethoxy, and a methoxy (B1213986) group—on the pyridine ring. This trifunctionalization provides multiple reactive handles that can be addressed with a high degree of selectivity, allowing for the sequential introduction of other molecular fragments. While detailed synthetic applications of this compound are not broadly published, its structural analogues, such as 5-chloro-2-methoxypyridine (B1587985) and 5-chloro-2-ethoxy-3-nitropyridine, are known intermediates in the preparation of bioactive compounds, including agents for neurological disorders and crop protection. chemimpex.compipzine-chem.comchemimpex.com This contextualizes this compound as a potentially key component in the discovery and development of new chemical entities.
Significance of Halogenated and Alkoxy-Substituted Pyridines in Heterocyclic Chemistry
The presence of both halogen and alkoxy substituents on a pyridine ring, as seen in this compound, is of great strategic importance in heterocyclic chemistry. Halogenated heterocycles are fundamental building blocks in organic synthesis, primarily because the halogen atom (in this case, chlorine) can serve as a versatile leaving group in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. synquestlabs.com This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Alkoxy groups, such as the ethoxy and methoxy groups in the target compound, are strong electron-donating groups. Their presence on the pyridine ring increases its electron density and influences the regioselectivity of electrophilic substitution reactions. Furthermore, alkoxy groups can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization. The interplay between the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effects of the alkoxy groups creates a unique electronic environment on the pyridine ring, influencing its reactivity and allowing for controlled, stepwise modifications.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1221793-67-4 | calpaclab.com |
| Molecular Formula | C₈H₁₀ClNO₂ | calpaclab.com |
| Molecular Weight | 187.6 g/mol | calpaclab.com |
| Purity | ≥96% | calpaclab.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZVEIFMOQHDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Ethoxy 3 Methoxypyridine and Its Precursors
Strategies for Pyridine (B92270) Ring Functionalization
The introduction of substituents onto a pyridine ring can be achieved through two primary strategies: the modification of an existing pyridine ring or the de novo synthesis of the ring system from acyclic precursors.
Modification of Existing Pyridine Rings
Direct functionalization of an intact pyridine ring is a common and often preferred route due to the commercial availability of a wide range of pyridine starting materials. However, the electron-deficient nature of the pyridine ring and the directing effects of the nitrogen atom and existing substituents present challenges in achieving the desired regioselectivity.
One effective method for functionalizing pyridines is through the use of organometallic intermediates. Pyridines bearing heterosubstituents like alkoxy groups can be selectively metalated, and the resulting organometallic species can then react with an electrophile to introduce a new functional group. researchgate.net This approach offers a high degree of control over the position of substitution.
Another powerful strategy involves the activation of the pyridine ring by forming phosphonium (B103445) salts. For instance, pyridines can be converted into phosphonium salts, which then serve as versatile intermediates for subsequent C–O bond-forming reactions, allowing for the introduction of alkoxy groups. nih.gov This two-step sequence can generate products that are not easily accessible through traditional methods. nih.gov
De Novo Synthesis Approaches
De novo synthesis, the construction of the pyridine ring from acyclic precursors, provides a highly flexible approach to producing polysubstituted pyridines where the substitution pattern might be difficult to achieve through direct functionalization. researchgate.net A variety of classical and modern methods exist for this purpose.
Among the established methods, the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are well-known, though they can be limited by the requirement for specific electron-withdrawing groups in the starting materials. pipzine-chem.com More contemporary approaches, such as [4+2] cycloaddition reactions involving 2-azadienes, have expanded the scope of accessible substitution patterns. pipzine-chem.com These reactions can be performed as a two-pot, three-component process, offering rapid access to diverse tri- and tetrasubstituted pyridines. pipzine-chem.com
The choice of a de novo strategy is often dictated by the desired substitution pattern and the availability of the necessary acyclic starting materials. schaerer-surfactants.com For complex substitution patterns, these ring-forming reactions are often the most efficient synthetic route.
Introduction of Chloro Substituents
The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step in the synthesis of 5-Chloro-2-ethoxy-3-methoxypyridine. This can be accomplished through direct halogenation or by halogen exchange reactions.
Direct Halogenation of Pyridine Intermediates
Direct chlorination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. google.com For instance, the chlorination of 2-chloro-5-methylpyridine (B98176) to introduce an additional chlorine atom can lead to a mixture of products and may require interruption of the reaction to avoid over-chlorination. prepchem.com
A more controlled method for introducing a chlorine atom involves the chlorination of a pyridone intermediate. For example, a 3-methoxy-2-methyl-4(1H)-pyridone can be converted to 4-chloro-3-methoxy-2-methylpyridine (B28138) by refluxing with phosphorus oxychloride. epo.org Similarly, 2-oxo-5-methyl-5,6-dihalopiperidines can be treated with a chlorinating agent like phosphorus oxychloride to yield 2-chloro-5-methylpyridine. ambeed.com
The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.
Halogen Exchange Reactions
Halogen exchange reactions provide an alternative route for introducing a chlorine atom. This method is particularly useful when a different halogen, such as bromine or iodine, is already present on the pyridine ring. While the Finkelstein reaction, which typically involves the exchange of a halide for iodide, is a well-known example, similar principles can be applied for the introduction of chlorine. vulcanchem.com The success of such a reaction depends on the relative reactivity of the carbon-halogen bonds and the reaction conditions employed.
Incorporation of Alkoxy Moieties (Ethoxy and Methoxy)
The synthesis of this compound requires the introduction of both an ethoxy and a methoxy (B1213986) group onto the pyridine ring. These alkoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring, often a halogen, is displaced by an alkoxide.
A plausible synthetic route to this compound involves the reaction of a 2-chloropyridine (B119429) derivative with sodium ethoxide. Specifically, the nucleophilic substitution of 2-chloro-3-methoxypyridine (B1581833) with sodium ethoxide under reflux conditions is a proposed method for its synthesis. The electron-withdrawing nature of the pyridine ring facilitates this type of substitution, particularly at the 2- and 4-positions.
The synthesis of the precursor, 2-chloro-3-methoxypyridine, is itself an important consideration. It can be prepared from a corresponding hydroxypyridine, and its unique chemical properties, including its susceptibility to nucleophilic attack at the carbon bearing the chlorine atom, make it a valuable intermediate. schaerer-surfactants.com
The introduction of a methoxy group can also be achieved through similar nucleophilic substitution reactions. For example, 2-chloropyridine-3,4-dicarbonitriles can be converted to their 2-methoxy derivatives by reacting them with sodium methoxide (B1231860) in anhydrous methanol. nih.gov The synthesis of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethyl-pyridine and alkoxides has also been reported, highlighting another pathway for introducing alkoxy groups. prepchem.com
The following table summarizes the key precursors and their proposed or established synthetic transformations leading towards this compound.
| Precursor | Reagent(s) | Product | Reaction Type |
| 2-chloro-3-methoxypyridine | Sodium ethoxide | This compound | Nucleophilic Aromatic Substitution |
| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | 4-chloro-3-methoxy-2-methylpyridine | Chlorination |
| 2-chloropyridine-3,4-dicarbonitriles | Sodium methoxide | 2-methoxypyridine-3,4-dicarbonitriles | Nucleophilic Aromatic Substitution |
Nucleophilic Aromatic Substitution (SNAr) with Alkoxides
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of pyridine rings, particularly those bearing leaving groups such as halogens. youtube.commasterorganicchemistry.com In the context of synthesizing substituted pyridines, SNAr reactions with alkoxides are pivotal for introducing alkoxy groups onto the pyridine core. openalex.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
For the synthesis of compounds like this compound, understanding the principles of SNAr is crucial. The chlorine atom on the pyridine ring can be displaced by an ethoxide or methoxide nucleophile under appropriate conditions. The efficiency of these reactions is often influenced by factors such as the nature of the solvent and the specific positions of the substituents on the pyridine ring.
Regioselectivity in Alkoxylation Reactions
The regioselectivity of alkoxylation reactions on substituted pyridines is a critical aspect that dictates the final product structure. The position of attack by the alkoxide nucleophile is governed by the electronic properties of the substituents already present on the pyridine ring. Electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions relative to their location. masterorganicchemistry.comyoutube.com
In the case of a dichloropyridine precursor, the substitution of one chlorine atom over the other will depend on the relative activation provided by other substituents. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of the reaction with an alkoxide is influenced by the nature of the 3-substituent. openalex.org This directing effect is crucial for the controlled, stepwise introduction of different alkoxy groups.
The synthesis of a molecule with a specific substitution pattern, such as this compound, would require careful consideration of the regiochemical outcomes of the SNAr reactions. The order of introduction of the ethoxy and methoxy groups, and the nature of the pyridine precursor, would be determining factors in achieving the desired isomer.
Solvent Effects on SNAr Reactivity
The choice of solvent can have a profound impact on the rate and outcome of SNAr reactions. nih.gov Dipolar aprotic solvents are often the solvents of choice for SNAr reactions because they can solvate the cation of the alkoxide salt while leaving the alkoxide nucleophile relatively free and highly reactive. acsgcipr.org However, a range of other solvents can also be employed, and their effects on reactivity have been studied. acsgcipr.org
The solvent's ability to stabilize the charged Meisenheimer intermediate is a key factor. nih.gov Solvents with higher polarity and hydrogen bond accepting ability can enhance the reaction rate by stabilizing this intermediate. nih.gov The interaction between the solvent and the reactants, particularly the nucleophile, can also influence the reaction kinetics. For instance, in mixed solvent systems, preferential solvation can occur, leading to complex solvent effects. nih.gov
Here is an interactive data table summarizing the impact of solvents on SNAr reactions:
Table 1: Solvent Effects on SNAr Reactions| Solvent Type | General Effect on SNAr Reactivity | Examples |
|---|---|---|
| Dipolar Aprotic | Generally accelerate reactions by solvating the counter-ion of the nucleophile. acsgcipr.org | DMF, DMSO, Acetonitrile nih.govchemspider.com |
| Protic | Can decrease reactivity by solvating the nucleophile through hydrogen bonding, but can also facilitate proton transfer steps. researchgate.net | Alcohols (e.g., Methanol, Ethanol) researchgate.net |
| Non-polar Aprotic | Generally lead to slower reaction rates. acsgcipr.org | Toluene acsgcipr.org |
| Ethers | Can be used, with 2-MeTHF being a more environmentally friendly alternative to THF. acsgcipr.org | THF, 2-MeTHF, Glymes acsgcipr.org |
Etherification of Hydroxypyridine Precursors
An alternative to the direct displacement of a halogen via SNAr is the etherification of a hydroxypyridine precursor. This method, often a Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridinolate anion, which then reacts with an alkyl halide to form the ether. chemspider.com
Sequential Introduction of Substituents for this compound
The synthesis of a polysubstituted pyridine like this compound typically involves a carefully planned sequence of reactions to install the substituents at the desired positions.
Elucidation of Proposed Synthetic Routes
A plausible synthetic route could start from a readily available di- or tri-substituted pyridine. For instance, starting with a dichloromethoxypyridine, a selective nucleophilic aromatic substitution could be employed to introduce the ethoxy group. The regioselectivity of this step would be crucial.
Alternatively, one could begin with a hydroxypyridine derivative. For example, a 2-chloro-5-hydroxypyridine (B185701) could be a starting point. chemicalbook.com This intermediate could potentially undergo etherification to introduce one of the alkoxy groups, followed by further functionalization.
Another strategy might involve the construction of the pyridine ring itself with the desired substituents already in place or in a form that can be easily converted to the final functional groups. illinois.edu
Catalytic Methods in Pyridine Synthesis
Catalytic methods have become increasingly important in the synthesis of substituted pyridines, offering milder reaction conditions and improved selectivity. rsc.org Various transition metal catalysts, including those based on palladium and copper, are used for cross-coupling reactions to form C-C and C-heteroatom bonds. acs.org
For the synthesis of precursors to this compound, catalytic methods could be employed to introduce aryl or alkyl groups, or to facilitate the construction of the pyridine ring itself. For example, catalytic condensation reactions in the gas phase over heterogeneous catalysts can produce pyridine and its alkylated derivatives. google.com While perhaps less directly applicable to this specific molecule, these methods highlight the breadth of catalytic approaches available for pyridine synthesis.
Magnetically recoverable nanocatalysts are also emerging as sustainable options for the synthesis of pyridine derivatives, allowing for easy separation and reuse of the catalyst. rsc.org
Transition Metal Catalysis (e.g., Suzuki-Miyaura Coupling for related compounds)
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of functionalized pyridines. nih.gov Among these, the Suzuki-Miyaura coupling is particularly powerful for creating carbon-carbon bonds between heteroaryl halides and organoboron compounds. nih.gov This reaction is highly relevant for the synthesis of precursors to this compound, especially for introducing substituents onto a pre-existing pyridine ring. researchgate.net
The general mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst in a low oxidation state, which undergoes oxidative addition with a heteroaryl halide (such as a chloropyridine derivative). The subsequent steps involve transmetalation with a boronic acid or ester and reductive elimination to yield the coupled product and regenerate the active catalyst. researchgate.net The efficiency of this process for less reactive heteroaryl chlorides often relies on the use of sterically bulky and electron-rich phosphine (B1218219) ligands. nih.govresearchgate.net
Challenges in the Suzuki-Miyaura coupling of pyridyl chlorides include the potential for the Lewis basic pyridine nitrogen to coordinate to the palladium center, thereby inhibiting catalytic activity. nih.gov Furthermore, the coupling of alkylboron reagents can be slower than that of arylboron reagents. nih.gov Despite these challenges, optimized protocols have been developed that enable the efficient coupling of even sterically hindered or electronically demanding substrates. For instance, the use of bulky phosphine ligands like Ad₂PⁿBu in combination with a strong base such as LiOᵗBu has been shown to facilitate the exhaustive alkylation of 2,6-dichloropyridines. nih.gov
Research has demonstrated the utility of this reaction for producing key intermediates for various industries, including agrochemicals. rsc.org For example, the coupling of electron-poor aryl chlorides has been optimized to proceed in water with very low catalyst loadings, highlighting the method's industrial applicability and environmental advantages. rsc.org
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions involving substituted chloropyridines, illustrating the versatility of this method.
| Reactants | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 2-Chloropyridine, Arylboronic acids | (SIPr)Pd(cinn)Cl | K₂CO₃ | Water | 39-99% | researchgate.net |
| 2,6-Dichloropyridine, Heptyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane | 84% (for 2,6-diheptylpyridine) | nih.gov |
| Chloro heterocycles, Aryl/heteroaryl boronic acids | [Pd(dtbpf)Cl₂] | K₃PO₄ | Toluene/Water | Moderate to good yields | researchgate.net |
| Aryl chlorides, Arylboronic acids | Pd/C | K₂CO₃ | Water | up to 97% | rsc.org |
This table presents data on Suzuki-Miyaura reactions for related chloropyridine compounds, demonstrating the applicability of the methodology for synthesizing precursors.
Metalation and Lithiation Strategies for Functionalization
Metalation, particularly lithiation, is a fundamental strategy for the functionalization of pyridine rings. This approach involves the deprotonation of a C-H bond using a strong organometallic base, typically an organolithium reagent, to generate a pyridyl anion. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce various substituents. The regioselectivity of this deprotonation is often directed by existing substituents on the pyridine ring.
For halogenated pyridines, such as chloropyridines, metalation can proceed via two main pathways: direct deprotonation (C-H activation) or halogen-metal exchange. The presence of a halogen atom can direct lithiation to an adjacent ortho position due to its inductive effect and ability to coordinate the lithium cation. For instance, in a molecule like 2-chloropyridine, lithiation can be directed to the C3 position.
Alternatively, halogen-metal exchange, often facilitated by alkyllithiums at low temperatures, can replace the chlorine atom with lithium, generating a 5-lithiopyridine derivative from a 5-chloropyridine precursor. This lithiated species can then be quenched with an electrophile to introduce a new functional group at the C5 position.
While direct examples for this compound are not detailed in the literature, the principles of pyridine functionalization are well-established. The synthesis of precursors like 2-chloro-5-hydroxypyridine often involves multi-step sequences where functional groups are interconverted. chemicalbook.com For example, a common route to substituted hydroxypyridines involves the hydrolysis of an acetate (B1210297) precursor, which itself may be prepared from a commercially available chloropyridine. chemicalbook.com Similarly, the synthesis of precursors like 2-alkoxy-5-alkoxymethyl-pyridines can be achieved from simple starting materials like 3-methylpyridine (B133936) through a series of transformations. google.com These precursors can then be subjected to chlorination reactions to install the required chloro-substituent. google.comprepchem.com
These metalation and functional group interconversion strategies are crucial for building the specific substitution pattern required for complex molecules like this compound. The choice of strategy depends on the desired final structure and the reactivity of the available precursors.
Reactivity and Reaction Mechanisms of 5 Chloro 2 Ethoxy 3 Methoxypyridine
Nucleophilic Substitution Reactions of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The presence of electron-withdrawing groups further enhances this reactivity. In the case of 5-Chloro-2-ethoxy-3-methoxypyridine, the chloro and ethoxy groups are key players in determining the course of nucleophilic substitution reactions.
The ethoxy group at the C-2 position is an electron-donating group by resonance and electron-withdrawing by induction. While alkoxy groups are generally considered activating for electrophilic substitution, their effect on nucleophilic substitution is more complex. The inductive electron-withdrawing nature of the oxygen atom can slightly decrease the basicity of the pyridine nitrogen nih.gov. This reduced basicity can, in turn, make the pyridine ring less reactive towards certain nucleophiles.
However, the C-2 position is inherently activated towards nucleophilic attack due to its proximity to the ring nitrogen. The ethoxy group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to halides. Therefore, direct displacement of the ethoxy group by a nucleophile is less likely to occur, especially when a more labile group like chlorine is present on the ring.
In reactions with various amines, 5-chloro-3-methoxypyridine has been shown to undergo amination, indicating that the chloro group at the 5-position is a viable site for nucleophilic attack clockss.org. It is therefore expected that this compound would also exhibit reactivity at this position, with the chloro group being displaced by a nucleophile.
The methoxy (B1213986) group at the C-3 position is an electron-donating group. Its primary influence on nucleophilic substitution reactions is electronic. By donating electron density to the ring through resonance, it can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its effect is likely to be less pronounced than the activating effect of the chloro group as a leaving group. Phenyllithium has been shown to react with 3-methoxypyridine to give exclusively the 2-substituted product, suggesting that the methoxy group directs the nucleophilic attack to the adjacent C-2 position researchgate.net. In the context of this compound, the methoxy group at C-3 may have a minor influence on the reactivity at C-5 but is unlikely to be displaced itself.
In this compound, the most probable pathway for nucleophilic substitution is the displacement of the chloro group at the C-5 position. This is because chlorine is a significantly better leaving group than the ethoxy or methoxy groups.
While the C-2 and C-6 positions are electronically favored for nucleophilic attack on the pyridine ring, the absence of a good leaving group at these positions makes substitution less likely. The ethoxy group at C-2 is a poor leaving group. Therefore, a nucleophile is most likely to attack the C-5 position, leading to the displacement of the chloride ion.
It is worth noting that in some cases of substituted pyridines, rearrangement reactions via pyridyne intermediates can occur, especially with strong bases like sodamide journals.co.za. However, for most common nucleophiles, direct SNAr at the C-5 position is the expected major reaction pathway.
Based on the reactivity of related chloropyridines, this compound is expected to undergo amination reactions with various primary and secondary amines. These reactions would proceed via nucleophilic aromatic substitution, with the amine acting as the nucleophile and displacing the chloride at the C-5 position. For instance, reactions of 5-chloro-3-pyridinol and 5-chloro-3-methoxypyridine with a range of amines have been reported to yield the corresponding 5-amino derivatives clockss.org. The reaction conditions, such as the choice of solvent and the presence of a base, can influence the yield and rate of the reaction.
| Nucleophile (Amine) | Expected Product at C-5 |
| Diisopropylamine | 5-(Diisopropylamino)-2-ethoxy-3-methoxypyridine |
| n-Butylamine | 5-(n-Butylamino)-2-ethoxy-3-methoxypyridine |
| Piperidine | 5-(Piperidin-1-yl)-2-ethoxy-3-methoxypyridine |
| Pyrrolidine | 2-ethoxy-3-methoxy-5-(pyrrolidin-1-yl)pyridine |
Electrophilic Aromatic Substitution Reactions
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). This is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles uoanbar.edu.iqquimicaorganica.orgwikipedia.orgstackexchange.com. Furthermore, in the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent wikipedia.orgstackexchange.com.
Electrophilic attack on the pyridine ring generally occurs at the C-3 and C-5 positions, as the intermediates formed by attack at these positions are more stable than those formed by attack at C-2, C-4, or C-6 quimicaorganica.orgquora.comquora.comyoutube.com.
In this compound, the directing effects of the three substituents must be considered:
Ethoxy group (at C-2): An activating, ortho-, para-director.
Methoxy group (at C-3): An activating, ortho-, para-director.
Chloro group (at C-5): A deactivating, ortho-, para-director.
Pyridine Nitrogen: A strongly deactivating, meta-director.
The powerful deactivating effect of the pyridine nitrogen and its meta-directing influence are likely to dominate. The positions meta to the nitrogen are C-3 and C-5. Since C-3 and C-5 are already substituted, electrophilic attack would be directed to the remaining positions.
The ethoxy group at C-2 directs ortho (C-3) and para (C-5). The methoxy group at C-3 directs ortho (C-2, C-4) and para (C-6). The chloro group at C-5 directs ortho (C-4, C-6).
Considering these combined effects:
The C-4 position is activated by the ortho-directing methoxy group and the ortho-directing chloro group.
The C-6 position is activated by the para-directing methoxy group and the ortho-directing chloro group.
Cross-Coupling Reactions
The chlorine atom at the C5 position of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halopyridines. uwindsor.ca Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the efficient coupling of chloropyridines. uwindsor.ca Several key palladium-catalyzed reactions are applicable to this compound.
Suzuki-Miyaura Coupling : This reaction couples the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. uwindsor.caevitachem.com It is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with the halopyridine, co-catalyzed by palladium and copper, to form an alkynylated pyridine. scirp.orgwikipedia.orglibretexts.org It is a highly effective method for creating sp-sp² carbon-carbon bonds. scirp.org
Heck Reaction : The Heck reaction couples the halopyridine with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation. organic-chemistry.orgwikipedia.org
Hiyama Coupling : This reaction utilizes an organosilicon compound for the cross-coupling, activated by a fluoride source.
These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.cawikipedia.org
Cross-coupling reactions are instrumental in the advanced derivatization of the this compound scaffold. By choosing the appropriate coupling partner, a wide array of substituents can be introduced at the C5 position, significantly expanding the molecular complexity and enabling the synthesis of novel compounds.
Aryl-Aryl Bonds : Suzuki-Miyaura and Hiyama couplings allow for the introduction of various aryl and heteroaryl groups, leading to the formation of biaryl structures.
Aryl-Alkynyl Bonds : The Sonogashira reaction is the primary method for attaching alkyne fragments, which are valuable intermediates for further transformations or as components in conjugated systems. scirp.org
Aryl-Alkenyl Bonds : The Heck reaction provides a direct route to vinyl-substituted pyridines. wikipedia.org
The ability to selectively form these carbon-carbon bonds at a specific position is crucial in synthetic chemistry for building complex molecular architectures from relatively simple precursors.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Coupling Partner | Reagents/Catalyst | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl, Aryl-Alkyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |
| Heck | Alkene (CH₂=CHR) | Pd catalyst, Base | Aryl-Alkenyl |
| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Pd catalyst, Fluoride source (e.g., TBAF) | Aryl-Aryl, Aryl-Alkenyl |
Oxidation and Reduction Processes
One of the most important transformations of pyridines is the oxidation of the ring nitrogen to form a pyridine N-oxide. wikipedia.org This reaction fundamentally alters the electronic character of the heterocycle. The N-oxide group acts as an internal Lewis base, donating electron density back into the ring system through resonance. This makes the pyridine ring more electron-rich and significantly increases its reactivity towards electrophiles, especially at the C2, C4, and C6 positions. uiowa.edu
The oxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this purpose. chemicalbook.comwikipedia.org Other oxidants like hydrogen peroxide in acetic acid can also be employed. nih.gov
The formation of this compound N-oxide serves as a key strategic step to facilitate further functionalization of the pyridine ring, which would otherwise be challenging due to the ring's inherent electron deficiency.
Reduction of the Pyridine Ring
The reduction of the aromatic pyridine ring of this compound to its corresponding saturated piperidine derivative, 5-Chloro-2-ethoxy-3-methoxypiperidine, is a key transformation in heterocyclic chemistry. While specific literature detailing the reduction of this exact substrate is not extensively documented, the reaction follows the well-established principles of pyridine hydrogenation. The primary method for this conversion is catalytic hydrogenation. researchgate.netliverpool.ac.uk
The hydrogenation of pyridines is a convenient and widely used method to synthesize the pharmaceutically important piperidine scaffold. researchgate.netliverpool.ac.uk However, the reduction of the pyridine ring is often more challenging than that of many other aromatic systems due to the inherent aromatic stability and the potential for the nitrogen lone pair to bind to and inhibit the catalyst. liverpool.ac.uk Consequently, these reactions can require harsh conditions, such as elevated temperatures and high pressures of hydrogen gas. researchgate.net
Catalysts and Conditions
A variety of heterogeneous catalysts are effective for the hydrogenation of substituted pyridines. The most commonly employed catalysts include platinum, rhodium, and ruthenium-based systems. researchgate.net
Platinum Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is frequently used for this transformation. researchgate.netasianpubs.org Reductions using PtO₂ are often conducted under hydrogen pressures ranging from 50 to 70 bar. researchgate.netresearchgate.netasianpubs.org The use of an acidic solvent, such as glacial acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, which reduces catalyst inhibition and activates the ring towards reduction. researchgate.netasianpubs.org
Rhodium Catalysts: Rhodium-based catalysts, such as rhodium(III) oxide (Rh₂O₃) or rhodium on a support like carbon, are also highly effective, sometimes operating under milder conditions than platinum. liverpool.ac.uk For example, various functionalized pyridines have been successfully reduced using Rh₂O₃ at a relatively low hydrogen pressure of 5 bar and a temperature of 40 °C. liverpool.ac.uk
Other Catalysts: Palladium and ruthenium catalysts have also been investigated for the hydrogenation of nitrogen-containing heterocyclic compounds. researchgate.net
A significant consideration for the reduction of this compound is the potential for a side reaction known as hydrogenolysis, which involves the cleavage of the carbon-chlorine (C-Cl) bond. Palladium catalysts, in particular, are highly active for dehalogenation. Therefore, platinum or rhodium catalysts are often preferred to selectively reduce the pyridine ring while preserving the chloro substituent. The reaction conditions, including solvent, temperature, and pressure, must be carefully optimized to maximize the yield of the desired 5-Chloro-2-ethoxy-3-methoxypiperidine and minimize the formation of dechlorinated byproducts.
The general transformation is illustrated in the following reaction scheme: Image of the chemical reaction showing this compound being converted to 5-Chloro-2-ethoxy-3-methoxypiperidine via catalytic hydrogenation (H2, Catalyst).
Table of Typical Conditions for Pyridine Ring Reduction
The following table summarizes typical experimental conditions reported for the catalytic hydrogenation of various substituted pyridines, which can serve as a guide for the reduction of this compound.
| Catalyst | Support/Solvent | Hydrogen Pressure (bar) | Temperature (°C) | Substrate Scope | Reference |
| Platinum(IV) Oxide (PtO₂) | Glacial Acetic Acid | 50 - 70 | Room Temperature | General Substituted Pyridines | researchgate.netresearchgate.netasianpubs.org |
| Rhodium(III) Oxide (Rh₂O₃) | Trifluoroethanol (TFE) | 5 | 40 | Functionalized Pyridines | liverpool.ac.uk |
| Ruthenium Dioxide (RuO₂) | Not specified | High Pressure | High Temperature | Mono-substituted Pyridines | researchgate.net |
| Palladium on Carbon (Pd/C) | Various | Variable | Variable | General (risk of dehalogenation) | researchgate.net |
| Rhodium on Carbon (Rh/C) | Various | Variable | Variable | General Substituted Pyridines | researchgate.net |
Derivatization and Advanced Functionalization of 5 Chloro 2 Ethoxy 3 Methoxypyridine
Synthesis of Related Pyridine (B92270) Derivatives
The functional groups of 5-Chloro-2-ethoxy-3-methoxypyridine provide a rich platform for a variety of chemical transformations, enabling the synthesis of a diverse library of related pyridine derivatives.
Modifications of the Alkoxy Groups (e.g., Ether Cleavage, Transetherification)
The ethoxy and methoxy (B1213986) groups on the pyridine ring can be chemically altered, most notably through ether cleavage to yield corresponding hydroxypyridines. Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, creating a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. In the case of aryl alkyl ethers like this compound, cleavage invariably occurs at the alkyl-oxygen bond, yielding the phenol (B47542) derivative because the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.orgyoutube.com Thus, treatment with excess HI would convert the ethoxy and methoxy groups into hydroxyl groups, yielding 5-chloro-2,3-dihydroxypyridine.
Transetherification, the exchange of an alkoxy group, presents another synthetic route. While less common than cleavage, it can be achieved under specific catalytic conditions, for instance, using iron(III) catalysts or in supercritical ethanol (B145695), allowing for the substitution of the ethoxy or methoxy group with other alcohols. acs.orgacs.org
Transformations of the Chloro Substituent
The chlorine atom at the 5-position is a key site for functionalization, primarily through two major pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
In SNAr, the electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride. libretexts.orgyoutube.comlibretexts.org This reaction is effective with a range of nucleophiles, including amines and alkoxides, to introduce new functional groups. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. libretexts.orglibretexts.orgnih.gov
More versatile is the use of the chloro group in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org This reaction couples the chloropyridine with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu This method is exceptionally powerful for creating new carbon-carbon bonds, enabling the synthesis of biaryl and other complex structures. organic-chemistry.orgnih.gov Highly active catalyst systems, often employing bulky phosphine (B1218219) ligands like SPhos and XPhos, have been developed to efficiently couple even challenging heteroaryl chlorides. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | 5-Amino or 5-Alkoxy Pyridines | libretexts.orgnih.gov |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 5-Aryl/Heteroaryl Pyridines | organic-chemistry.orgnih.gov |
Introduction of Additional Functional Groups
Introducing new functional groups onto the pyridine ring can be achieved through methods like Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this strategy, a substituent on the ring directs a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate the adjacent ortho position. wikipedia.orguwindsor.ca The alkoxy groups, particularly the methoxy group at the 3-position, are effective Directed Metalation Groups (DMGs). organic-chemistry.org This would direct lithiation specifically to the C4 position of the this compound ring. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. uwindsor.ca
Exploration of Boronic Acid Derivatives as Intermediates
Boronic acids are exceptionally useful intermediates in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.org The synthesis of a boronic acid derivative of this compound, specifically at the C4 position, can be accomplished using the DoM strategy described above.
The process involves ortho-lithiation directed by the C3-methoxy group, followed by quenching the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate. nih.govpsu.edu Subsequent acidic workup yields the desired this compound-4-boronic acid. This intermediate can then be coupled with various aryl or heteroaryl halides to build molecular complexity. One-pot procedures that combine the metalation, boronation, and subsequent Suzuki coupling have been developed to streamline this process and avoid the isolation of potentially unstable pyridyl boronic acids. nih.gov
Preparation of Organometallic Intermediates
The synthesis of advanced derivatives of this compound often relies on the formation of organometallic intermediates. As discussed, ortho-lithiation via DoM generates a potent aryllithium species at the C4 position. uwindsor.caharvard.edu
Alternatively, a lithium-halogen exchange reaction could potentially be used to convert the C-Cl bond at the 5-position into an organolithium species. researchgate.netscispace.com This typically requires strong reducing agents like t-butyllithium at low temperatures. psu.edu These organolithium intermediates are powerful nucleophiles and serve as precursors not only for boronic acids but for a host of other derivatives by reaction with different electrophiles. researchgate.netmasterorganicchemistry.com
| Intermediate Type | Formation Method | Position | Key Reagents | Reference |
| Aryllithium | Directed ortho-Metalation (DoM) | C4 | n-BuLi, TMEDA | uwindsor.caharvard.edu |
| Aryllithium | Lithium-Halogen Exchange | C5 | t-BuLi | researchgate.netpsu.edu |
Cyclization Reactions Involving this compound Scaffolds
The functionalized pyridine core of this compound can serve as a scaffold for constructing fused heterocyclic systems through cyclization reactions. nih.govacs.org For example, derivatives where the alkoxy groups are converted to hydroxyls and the chloro group is substituted with an amine can undergo intramolecular condensation or be used as building blocks in multicomponent reactions. researchgate.net The pyridine nitrogen itself can be alkylated to form pyridinium (B92312) salts, which are versatile intermediates in various cyclization strategies, including (3+2) and (4+2) cycloadditions, to generate complex polycyclic structures like indolizines or pyrido[1,2-a]pyrazines. researchgate.netmdpi.com These advanced transformations open pathways to novel chemical entities with potential applications in various fields of chemical science.
Computational and Theoretical Investigations of 5 Chloro 2 Ethoxy 3 Methoxypyridine Reactivity
Quantum Mechanical Studies on Pyridine (B92270) Substitution Mechanisms
Quantum mechanical calculations are instrumental in elucidating the mechanisms of nucleophilic substitution on the pyridine ring. For pyridine derivatives, nucleophilic substitution is a key reaction, and its pathway can be significantly influenced by the nature and position of substituents. quimicaorganica.orgyoutube.com Theoretical studies, often employing ab initio molecular orbital theory, investigate the energetics of different potential pathways, such as addition-elimination sequences. quimicaorganica.orgacs.org These calculations help to predict whether a reaction will proceed and which isomers are likely to form.
The reactivity of the pyridine ring towards nucleophiles is enhanced by the presence of the electronegative nitrogen atom, which lowers the electron density at the 2- and 4-positions, making them susceptible to nucleophilic attack. youtube.comuoanbar.edu.iq The presence of a chlorine atom, an electron-withdrawing group, further activates the ring towards substitution. However, the ethoxy and methoxy (B1213986) groups, being electron-donating, can modulate this reactivity. Quantum mechanical studies can quantify these electronic effects and predict their impact on the reaction barrier and the stability of intermediates.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become a primary tool for investigating the reaction pathways of complex organic molecules. stackexchange.com For 5-Chloro-2-ethoxy-3-methoxypyridine, DFT calculations can map out the potential energy surface for nucleophilic substitution reactions. This involves identifying the structures and energies of reactants, products, transition states, and any intermediates. rsc.orgnih.gov
DFT studies on related substituted pyridines have provided detailed mechanistic insights. rsc.orgnih.gov For instance, calculations can determine the free energy barriers for different reaction pathways, helping to understand the regioselectivity of the substitution. rsc.orgresearchgate.net In the case of this compound, DFT could be used to compare the activation energies for nucleophilic attack at the carbon atom bearing the chloro substituent versus other positions on the ring. These calculations often consider the role of the solvent, which can significantly influence reaction energetics. youtube.com
A hypothetical reaction coordinate diagram based on DFT calculations for a nucleophilic aromatic substitution (SNAr) reaction of this compound might look like this:
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State 1 | [TS1]‡ | +15 to +25 |
| Meisenheimer Intermediate | [Intermediate] | +5 to +15 |
| Transition State 2 | [TS2]‡ | +10 to +20 |
| Products | Substituted ethoxy-methoxypyridine + Cl- | -5 to -15 |
Note: The energy values are hypothetical and would need to be calculated specifically for the reaction of interest.
Modeling of Transition States and Intermediates (e.g., Meisenheimer Complexes)
A key feature of nucleophilic aromatic substitution on electron-deficient rings like substituted pyridines is the potential formation of a Meisenheimer complex. wikipedia.org This complex is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. wikipedia.org Computational modeling plays a crucial role in characterizing the structure and stability of these transient species.
Molecular Orbital Analysis of Electronic Effects of Substituents
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic effects of substituents on the reactivity of the pyridine ring. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this context. The energy and spatial distribution of these frontier orbitals govern the molecule's ability to interact with nucleophiles and electrophiles. youtube.comrsc.org
For this compound, the substituents have competing electronic effects. The chloro group is an electron-withdrawing group, which lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack. uoanbar.edu.iq The ethoxy and methoxy groups are electron-donating through resonance, which raises the energy of the HOMO and can increase the electron density at certain positions in the ring. uoanbar.edu.iq
A molecular orbital analysis would involve calculating and visualizing the HOMO and LUMO of this compound. The shape and energy of the LUMO would indicate the most likely sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to provide a more detailed picture of charge distribution and orbital interactions. rsc.org
Hypothetical Frontier Molecular Orbital Energies (eV) for Substituted Pyridines:
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.7 | -0.5 | 6.2 |
| 2-Chloropyridine (B119429) | -7.0 | -1.0 | 6.0 |
| This compound | -6.5 | -1.2 | 5.3 |
Note: These are illustrative values. Actual values would be obtained from specific quantum chemical calculations.
Structure-Reactivity Relationship Studies through Computational Methods
By systematically varying the substituents on the pyridine ring and calculating their effect on reactivity parameters, computational methods can establish quantitative structure-reactivity relationships (QSRR). acs.org For a series of compounds related to this compound, one could calculate properties such as activation energies for nucleophilic substitution, pKa values, or redox potentials. youtube.com
These calculated parameters can then be correlated with experimental reactivity data, if available, or used to predict the reactivity of new, yet-to-be-synthesized compounds. For example, a computational study might investigate how changing the alkoxy groups or the position of the chloro substituent affects the rate of a particular reaction. These studies are invaluable for the rational design of molecules with specific desired properties and for gaining a deeper understanding of the fundamental principles governing chemical reactivity. acs.orgrsc.org
Applications of 5 Chloro 2 Ethoxy 3 Methoxypyridine As a Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Systems
While direct, published examples detailing the use of 5-Chloro-2-ethoxy-3-methoxypyridine in the construction of complex heterocyclic systems are not extensively documented in publicly available literature, the reactivity of its core structure suggests significant potential. The chloro group at the 5-position serves as a prime site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.
For instance, the structurally analogous compound, 5-bromo-2-methoxypyridin-3-amine, has been successfully employed in Suzuki cross-coupling reactions to introduce a variety of aromatic and heteroaromatic moieties at the 5-position of the pyridine (B92270) ring. This reaction is fundamental in building the core structures of numerous biologically active compounds, including kinase inhibitors. Given the similar reactivity of chloro- and bromo-substituents in such palladium-catalyzed reactions, it is highly probable that this compound could serve as a viable substrate for similar transformations, leading to the synthesis of diverse and complex heterocyclic frameworks.
The general scheme for such a transformation would involve the reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, yielding a more complex, substituted pyridine derivative.
Utility in the Synthesis of Advanced Organic Compounds
The utility of this compound extends to the synthesis of a variety of advanced organic compounds, particularly those with potential applications in the pharmaceutical and agrochemical industries. The functional groups present on the molecule offer multiple handles for synthetic manipulation.
A key application lies in its potential use as a precursor for more complex, functionalized pyridines. For example, patent literature describes the conversion of related 2-alkoxy-5-alkoxymethyl-pyridines into 2-chloro-5-chloromethylpyridine, a crucial intermediate in the production of various agrochemicals and pharmaceuticals. While this compound itself is not explicitly mentioned as the starting material, its structural features align with the substrates described, suggesting its potential utility in similar synthetic routes.
The following table outlines a hypothetical, yet chemically plausible, reaction pathway illustrating how this compound could be utilized in a Suzuki-Miyaura coupling reaction, a powerful tool for creating biaryl compounds and other complex organic structures.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Potential Application Class |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Ethoxy-3-methoxy-5-phenylpyridine | Pharmaceutical Scaffolds |
| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Ethoxy-3-methoxy-5-(thiophen-2-yl)pyridine | Materials Science |
| This compound | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-(2-Ethoxy-3-methoxy-pyridin-5-yl)benzaldehyde | Synthetic Intermediates |
This table demonstrates the versatility of the chloro-substituent in facilitating the introduction of various aryl groups, thereby enabling the synthesis of a wide array of advanced organic compounds with tailored properties.
Development of Specialized Reagents and Ligands
The development of specialized reagents and ligands for catalysis and other applications is another area where this compound holds promise. The pyridine nitrogen, along with the oxygen atoms of the ethoxy and methoxy (B1213986) groups, can act as coordination sites for metal ions. By strategically modifying the pyridine ring, it is possible to design and synthesize novel ligands with specific electronic and steric properties.
For example, the introduction of a phosphine (B1218219) group at the 5-position via a coupling reaction could yield a bidentate P,N-ligand. Such ligands are highly sought after in transition-metal catalysis due to their ability to influence the reactivity and selectivity of catalytic processes.
While specific research detailing the use of this compound for the development of reagents and ligands is not prominent, the fundamental principles of coordination chemistry and ligand design suggest its potential as a valuable starting material in this field. The ability to fine-tune the electronic environment of the pyridine ring through its existing substituents makes it an attractive scaffold for creating bespoke ligands for a variety of chemical transformations.
Future Directions and Emerging Research Avenues
Green Chemistry Approaches for the Synthesis of Halogenated Pyridines
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like halogenated pyridines to minimize environmental impact and enhance efficiency. Traditional methods often involve hazardous reagents and solvents, prompting the development of more sustainable alternatives. rasayanjournal.co.in
Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering advantages such as rapid volumetric heating, accelerated reaction rates, improved yields, and reduced reaction times. nih.govmdpi.com For instance, a one-pot, four-component reaction to produce pyridine (B92270) derivatives under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) in a remarkably short time (2–7 minutes), compared to conventional heating methods that required 6–9 hours and yielded less product (71%–88%). nih.gov
Solvent-free synthesis is another key green approach. Mechanochemical grinding and ball milling, for example, can create amorphous mixtures of reactants with a larger surface area, facilitating reactions without the need for solvents. rasayanjournal.co.inmdpi.com This not only reduces waste but also simplifies product purification. rasayanjournal.co.in Furthermore, the use of recyclable catalysts and one-pot multicomponent reactions enhances atom economy and minimizes the generation of hazardous byproducts. rasayanjournal.co.inmdpi.com
Exploration of Novel Catalytic Systems for Functionalization
The selective functionalization of the pyridine ring is a central challenge in organic synthesis. Researchers are continuously exploring novel catalytic systems to achieve high efficiency and regioselectivity. Transition metal catalysts, including palladium, rhodium, nickel, and copper, have been extensively studied for C-H functionalization of pyridines. nih.gov
Recent advancements include the use of mono(phosphinoamido)-ligated rare earth complexes for the catalytic ortho-C(sp2)–H functionalization of pyridines. beilstein-journals.org Rhodium(III)-catalyzed dual C–H functionalization has been employed in annulation reactions of bipyridine systems. beilstein-journals.org Nickel/Lewis acid cooperative catalytic systems have enabled the direct C-4 alkylation of pyridines. beilstein-journals.org
Palladium-catalyzed reactions remain a cornerstone of pyridine functionalization. For instance, a Pd(OAc)2/1,10-phenanthroline system has been developed for the C3-arylation of pyridines. nih.gov Additionally, photochemical organocatalytic methods are gaining traction. A novel strategy utilizing dithiophosphoric acid as a multifunctional catalyst has been developed for the radical functionalization of pyridines via pyridinyl radicals, offering distinct positional selectivity compared to classical methods. acs.org
Integration of Machine Learning in Reaction Prediction and Optimization for Pyridine Derivatives
Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, thereby accelerating the discovery and development of new molecules. mit.edu By analyzing large datasets of chemical reactions, ML models can predict reaction yields, identify optimal reaction conditions, and even propose novel synthetic routes. mit.eduacs.org
Supervised machine learning approaches are being used to predict reaction yields for complex molecules like carboxylated 1,3-azoles, with the potential to be extended to pyridine derivatives. acs.org These models can utilize a variety of molecular descriptors, including quantum mechanics-derived properties, to provide detailed insights into reaction energetics. acs.org For instance, a machine learning approach has been developed to predict the course of arbitrary chemical reactions by ranking potential orbital interactions. nips.cc This system can generalize to reactants and conditions not handled by traditional rule-based systems. nips.cc
In the context of pyridine chemistry, ML can assist in navigating the vast chemical space to identify the most promising synthetic strategies, saving significant time and resources. acs.orgnih.gov By predicting the success of a reaction before it is attempted in the lab, chemists can focus their efforts on the most viable pathways. mit.educhemrxiv.org
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation
While basic spectroscopic methods like NMR and mass spectrometry are fundamental for routine characterization, advanced techniques are crucial for in-depth analysis of reaction mechanisms and complex product mixtures. bldpharm.comnih.gov These methods provide real-time monitoring of reactions and detailed structural elucidation that go beyond simple identification.
Fluorescence Probe Technology (FPT) is a sensitive technique used for monitoring fast photopolymerization processes. researchgate.net Certain pyridine derivatives themselves can act as fluorescent molecular sensors, offering high sensitivity in tracking reaction kinetics. researchgate.net
Electron Energy-Loss Spectroscopy (EELS), particularly when coupled with transmission electron microscopy (TEM), provides quantitative chemical information at a high spatial resolution. arxiv.org This can be invaluable for understanding the local chemistry and in-depth chemical inhomogeneities in materials derived from pyridine-based precursors. arxiv.org
The combination of various spectroscopic techniques offers a powerful toolkit for the modern chemist. For example, the synthesis and structural features of pyridine derivatives have been studied using a combination of IR, UV-vis absorption, and fluorescence spectroscopy to understand how substituents and solvents modulate their optical properties. researchgate.net In-situ monitoring using sensors for properties like temperature, pressure, and color, coupled with machine learning models, can provide predictive insights into reaction progress and final yield. chemrxiv.org
Q & A
Q. What are the most reliable synthetic routes for 5-Chloro-2-ethoxy-3-methoxypyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and alkoxylation of pyridine precursors. For example:
- Step 1: Start with 2,3-dimethoxypyridine. Introduce chlorine at the 5-position via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in dichloromethane (DCM) .
- Step 2: Replace the 2-methoxy group with ethoxy via nucleophilic aromatic substitution (SNAr). Use NaOEt in ethanol under reflux (70–80°C) for 12–24 hours. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation .
- Critical Factors: Excess ethoxide improves substitution efficiency, but prolonged heating risks decomposition. Monitor by TLC (silica gel, ethyl acetate/hexane 1:3).
Q. How can researchers confirm the regiochemistry of substituents in this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- ¹H NMR: Methoxy (δ ~3.8–4.0 ppm) and ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) protons show distinct splitting patterns. Coupling constants (J) between adjacent pyridine protons confirm substitution positions .
- NOESY/ROESY: Correlations between ethoxy protons and pyridine H-6 (if present) validate 2-ethoxy placement .
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., Gaussian09/B3LYP/6-31G**) to resolve ambiguities .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer: The chlorine atom at position 5 is highly reactive in Pd-catalyzed couplings:
- Suzuki-Miyaura: React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Ethoxy and methoxy groups are electron-donating, accelerating oxidative addition .
- Buchwald-Hartwig Amination: Use Xantphos/Pd₂(dba)₃ with primary amines (toluene, 100°C). Steric hindrance from ethoxy may reduce yields; optimize with bulkier ligands (e.g., DavePhos) .
Advanced Research Questions
Q. How does computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Prepare the compound’s 3D structure (Open Babel), protonate at physiological pH, and dock into enzyme active sites (e.g., kinase ATP pockets). Halogen bonding between Cl and backbone carbonyls often enhances affinity .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess stability. Ethoxy and methoxy groups may form water-mediated H-bonds, modulating residence time .
- Contradictions: Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation/entropy effects. Validate with SPR or ITC .
Q. What strategies resolve contradictory data on the compound’s metabolic stability in hepatocyte assays?
Methodological Answer:
- Issue: Conflicting half-life (t½) values (e.g., mouse vs. human hepatocytes) due to cytochrome P450 isoform selectivity.
- Resolution:
- CYP Inhibition Assays: Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Isotope-Labeled Studies: Synthesize [¹⁴C]-labeled analog to track metabolic pathways via LC-MS/MS .
- Structural Modifications: Replace ethoxy with deuterated ethoxy to reduce CYP2D6-mediated oxidation .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion (e.g., 1:1 DCM/hexane) or slow evaporation (acetonitrile/toluene). Methoxy and ethoxy groups enhance crystal packing via CH/π interactions .
- Co-Crystallization: Add thiocyanate or nitrate salts to stabilize lattice via anion-π interactions with the pyridine ring .
- Challenges: Hygroscopicity of ethoxy may require anhydrous conditions. Use glovebox for crystal mounting .
Q. What advanced chromatographic methods separate this compound from regioisomeric impurities?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (ACN:H₂O 55:45 + 0.1% TFA). Ethoxy increases retention time vs. methoxy-dominated isomers .
- Chiral Separation: If synthesizing enantiomers (e.g., via asymmetric catalysis), employ Chiralpak IA with hexane/IPA (90:10). Monitor with polarimetric detection .
Q. How does the compound’s electronic profile influence its utility in photo-redox catalysis?
Methodological Answer:
- TD-DFT Calculations: Predict UV-Vis absorption (λmax ~270 nm) from HOMO-LUMO gaps. Ethoxy’s electron-donating nature red-shifts absorption vs. chloro analogs .
- Experimental Validation: Test as a photocatalyst in C–N coupling (e.g., [Ru(bpy)₃]²⁺-free conditions). Ethoxy may stabilize charge-transfer states, enhancing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
